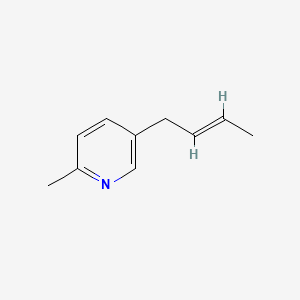

(E)-5-(But-2-enyl)-2-methylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to participate in various chemical reactions, making it a privileged scaffold in drug discovery. nih.gov The substitution pattern on the pyridine ring can significantly influence the molecule's physical, chemical, and biological properties.

Unique Structural Attributes and Research Relevance of the (E)-But-2-enyl Stereoisomer and 2-Methyl Moiety

The structure of (E)-5-(But-2-enyl)-2-methylpyridine possesses two key features that define its potential for further study. The 2-methyl group , also known as a picoline moiety, can influence the reactivity of the pyridine ring and provide a handle for further synthetic modifications. wikipedia.org

The (E)-but-2-enyl side chain introduces stereochemistry into the molecule. The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond. The geometry of this alkenyl group can be crucial for its interaction with biological targets or for its role in stereoselective reactions. The reactivity of the butenyl group, with its double bond, offers a site for various chemical transformations, such as addition or oxidation reactions.

Overview of Current Academic Inquiry and Unexplored Research Avenues Pertaining to this compound

Currently, there is a notable absence of dedicated academic or industrial research focused specifically on this compound. Its existence is documented in chemical databases, but detailed studies on its synthesis, reactivity, and potential applications are yet to be published.

This lack of specific research presents several unexplored research avenues :

Novel Synthetic Methodologies: While general methods for the synthesis of substituted pyridines exist, developing a stereoselective synthesis specifically for this compound would be a valuable contribution. This could involve cross-coupling reactions or other modern synthetic techniques to control the stereochemistry of the butenyl group.

Biological Activity Screening: Given the prevalence of pyridine derivatives in pharmaceuticals, screening this compound for various biological activities (e.g., anticancer, antimicrobial, or as a modulator of specific enzymes or receptors) could reveal new therapeutic potentials. nih.govnih.gov A recent study on 2-methyl-5-(1H-pyrazol-4-yl)pyridines as promising M4 mAChR positive allosteric modulators for neurocognitive disorders highlights the potential of this substitution pattern. monash.edu

Chemical Reactivity Studies: A thorough investigation of the reactivity of the butenyl side chain and the pyridine ring would provide a deeper understanding of the molecule's chemical behavior and its potential as a synthetic intermediate for more complex molecules.

Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand for metal ions. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Chemical Compound Information

| Compound Name |

| This compound |

| Pyridine |

| 2-Methylpyridine (B31789) (2-Picoline) |

| 2-Methyl-5-(1H-pyrazol-4-yl)pyridine |

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[(E)-but-2-enyl]-2-methylpyridine | nih.gov |

| Molecular Formula | C₁₀H₁₃N | nih.gov |

| Molecular Weight | 147.22 g/mol | nih.gov |

| CAS Number | 26091-11-2 | nih.gov |

| InChIKey | BLUFNCNDYMJKFL-ONEGZZNKSA-N | nih.gov |

| Canonical SMILES | CC/C=C/CC1=CN=C(C=C1)C | nih.gov |

Structure

3D Structure

Properties

CAS No. |

26091-11-2 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-[(E)-but-2-enyl]-2-methylpyridine |

InChI |

InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+ |

InChI Key |

BLUFNCNDYMJKFL-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CC1=CN=C(C=C1)C |

Canonical SMILES |

CC=CCC1=CN=C(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 5 but 2 Enyl 2 Methylpyridine and Its Precursors

Regioselective Construction of the Pyridine (B92270) Core Featuring C2-Methyl Substitution

The synthesis of the 2-methylpyridine (B31789) scaffold is the foundational step. Achieving the desired substitution pattern requires either building the ring from acyclic precursors through pyridoannulation or functionalizing a pre-existing pyridine ring.

Strategies for Pyridoannulation with Specific Substitution Patterns

Pyridoannulation, the de novo construction of the pyridine ring, offers a direct route to specifically substituted pyridines. Classical methods, such as the Chichibabin pyridine synthesis, involve the condensation of aldehydes, ketones, and ammonia (B1221849), and can be adapted to produce 2,5-disubstituted pyridines orgsyn.org.

More contemporary approaches utilize transition-metal catalysis to construct the heterocyclic core with high regioselectivity. For instance, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes provides a powerful method for generating polysubstituted pyridines nih.gov. By selecting appropriate starting materials, this method can be tailored to yield a pyridine ring with a methyl group at the C2 position and a functional handle at C5, suitable for further elaboration. Another innovative approach involves a ruthenium-catalyzed [2+2] heterocycloaddition between pyridine and a vinylidene complex, which, while primarily functionalizing the C2 position, demonstrates the power of metal-mediated strategies in pyridine synthesis nih.gov. These methods highlight a shift towards building complexity directly from simple, acyclic precursors.

Design and Synthesis of Precursors for 2-Methylpyridine Functionalization

To install the butenyl side chain at a specific location, a precursor molecule—a 2-methylpyridine bearing a reactive functional group at the C5 position—must be synthesized. The choice of functional group is dictated by the subsequent C-C bond-forming strategy.

For cross-coupling reactions, a common and effective precursor is a 5-halo-2-methylpyridine (e.g., 5-bromo- or 5-iodo-2-methylpyridine). Synthesizing this intermediate can be challenging due to the electronic nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C3 position youtube.com. However, halogenation can be achieved under forcing conditions or through multi-step sequences involving activation of the pyridine ring, for example, via N-oxide formation.

For olefination reactions, the key precursor is 5-formyl-2-methylpyridine . This aldehyde can be prepared through the oxidation of the corresponding alcohol, 2-methyl-5-(hydroxymethyl)pyridine, or directly from 5-bromo-2-methylpyridine (B113479) via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The oxidation of a hydroxymethyl group to an aldehyde on a pyridine ring can be accomplished using reagents like chromium trioxide in pyridine prepchem.com.

Stereoselective Installation of the (E)-But-2-enyl Side Chain at C5 of the Pyridine Ring

With a suitable precursor in hand, the next critical phase is the introduction of the (E)-but-2-enyl side chain. This requires a C-C bond-forming reaction that proceeds with high stereoselectivity to yield the desired (E)-isomer.

Palladium-Catalyzed Cross-Coupling Approaches for Alkenylation at C5

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C(sp²)–C(sp²) bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for this transformation youtube.com.

In this context, a 5-halo-2-methylpyridine serves as the electrophilic partner. It can be coupled with an organoboron reagent such as (E)-but-2-en-1-ylboronic acid or its corresponding boronic ester derivatives (e.g., pinacol (B44631) ester). These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, and require a base (e.g., K₂CO₃, Na₃PO₄) to facilitate the transmetalation step nih.govresearchgate.netlookchem.com. The reaction generally proceeds with retention of the alkene geometry, making it an excellent method for controlling the stereochemistry of the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

| Pyridine Substrate | 5-Bromo-2-methylpyridine | Electrophile |

| Boron Reagent | (E)-but-2-en-1-ylboronic acid | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Catalyst Precursor |

| Base | K₂CO₃, Na₃PO₄, or Cs₂CO₃ | Activates Boron Reagent |

| Solvent | Dioxane/Water, Toluene, or DMF | Reaction Medium |

| Temperature | 80-110 °C | Thermal Energy |

Alternative Olefination Methodologies for (E)-But-2-enyl Moiety Formation

An alternative to cross-coupling is to form the carbon-carbon double bond directly through an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method that reacts a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene wikipedia.orgslideshare.net.

This strategy utilizes 5-formyl-2-methylpyridine as the carbonyl component. The aldehyde is reacted with the carbanion generated by deprotonating a phosphonate (B1237965) ester, such as diethyl ethylphosphonate , with a suitable base (e.g., NaH, NaOMe, or KHMDS) nrochemistry.comorganic-chemistry.org. A significant advantage of the HWE reaction with stabilized phosphonate ylides is its strong intrinsic preference for forming the thermodynamically more stable (E)-alkene, making it an ideal choice for synthesizing the target compound with high stereoselectivity.

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Components

| Component | Example Reagent/Condition | Role |

| Carbonyl Substrate | 5-Formyl-2-methylpyridine | Electrophile |

| Phosphonate Reagent | Diethyl ethylphosphonate | Ylide Precursor |

| Base | NaH, KHMDS, or LiCl/DBU | Deprotonation of Phosphonate |

| Solvent | THF, DME, or Toluene | Reaction Medium |

| Temperature | -78 °C to Room Temperature | Reaction Control |

Novel and Sustainable Synthetic Pathways to (E)-5-(But-2-enyl)-2-methylpyridine

Recent advancements in organic synthesis have paved the way for novel and sustainable routes to substituted pyridines, moving beyond traditional condensation reactions. These modern approaches often employ catalytic systems to achieve higher efficiency and selectivity under milder conditions.

One of the key precursors to the title compound is 2-methyl-5-ethylpyridine. Traditional syntheses of 2-methyl-5-ethylpyridine involve the reaction of acetaldehyde (B116499) with ammonium (B1175870) salts or paraldehyde (B1678423) with ammonia at high temperatures and pressures. google.comorgsyn.org While effective, these methods often require harsh conditions. More contemporary and sustainable approaches focus on catalytic C-C bond formation, such as cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions like Negishi and Stille couplings are powerful tools for creating C-C bonds on the pyridine ring with high functional group tolerance. orgsyn.orgacs.org These reactions could be employed to couple a butenyl group at the 5-position of a pre-functionalized 2-methylpyridine derivative.

Another innovative strategy is the direct C-H functionalization of the pyridine ring, which avoids the need for pre-halogenated starting materials. nih.gov Rhodium-catalyzed C-H bond functionalization, for example, allows for the synthesis of highly substituted pyridines from ketoximes and terminal alkynes. nih.gov Such methods represent a more atom-economical approach to constructing the desired scaffold.

Furthermore, multicomponent reactions (MCRs) have emerged as a green and efficient strategy for synthesizing highly substituted pyridines in a single step from simple starting materials. researchgate.net Microwave-assisted MCRs, in particular, can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.netacs.org The application of magnetically recoverable nanocatalysts in these reactions further enhances their sustainability by allowing for easy separation and reuse of the catalyst. rsc.org

A plausible synthetic route to this compound could involve the synthesis of 2-methyl-5-ethylpyridine followed by dehydrogenation to 2-methyl-5-vinylpyridine. google.com Subsequent isomerization or a direct cross-coupling of a suitable 5-halo-2-methylpyridine with a butenylating agent using palladium or nickel catalysis would yield the target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives researchgate.netacs.org

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 6-9 hours | 71-88% | Reflux in ethanol |

| Microwave Irradiation | 2-7 minutes | 82-94% | Ethanol |

Catalytic Asymmetric Synthesis Strategies for Enantiomeric Purity (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers, making catalytic asymmetric synthesis a relevant consideration for accessing enantiomerically pure products. The development of chiral pyridine-derived ligands has been a significant focus in asymmetric catalysis. rsc.orgacs.orgacs.org

For instance, if a derivative of the target compound were to have a chiral center in the butenyl side chain, its synthesis could potentially be achieved through an asymmetric cross-coupling reaction employing a chiral palladium or nickel catalyst. The design of tunable chiral pyridine ligands that can effectively control the stereochemical outcome of such reactions is an active area of research. acs.orgacs.org

Another approach could involve the asymmetric hydrogenation of the double bond in the butenyl side chain of a precursor, using a chiral transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand. rsc.org This would introduce two new stereocenters, and the diastereoselectivity would be crucial.

The pyridine nitrogen itself can act as a directing group in C-H activation reactions. The use of a chiral catalyst could, in principle, enable enantioselective functionalization of the side chain at a position alpha to the pyridine ring. While the development of broadly applicable chiral pyridine units has been challenging, recent progress has led to new ligand frameworks that have shown promise in a variety of asymmetric transformations, including C-H borylation. acs.orgacs.org These advancements open up the possibility of creating a wide range of chiral pyridine-containing molecules with high enantiomeric purity.

Flow Chemistry and Continuous Synthesis Protocols for Pyridine Scaffolds

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. youtube.comyoutube.com The application of flow chemistry to the synthesis of pyridine scaffolds is a growing area of interest. researchgate.netresearchgate.net

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com For the synthesis of pyridines, flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates.

A notable example is the α-methylation of substituted pyridines to produce 2-methylpyridines using a continuous flow setup with a packed-bed reactor containing a Raney® nickel catalyst. researchgate.net This method offers a greener and more efficient alternative to traditional batch protocols. researchgate.net Such a strategy could be integrated into a multi-step flow synthesis of this compound.

Furthermore, flow chemistry can be combined with other enabling technologies such as microwave irradiation, photochemistry, and immobilized catalysts to create highly efficient and automated synthetic workflows. acs.org The development of a continuous flow process for the synthesis of this compound would likely involve the telescoping of several reaction steps, minimizing the need for isolation and purification of intermediates. acs.org

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis youtube.comyoutube.com

| Feature | Advantage | Relevance to Pyridine Synthesis |

| Precise Control | Improved yield and selectivity | Control over exothermic reactions and regioselectivity. |

| Enhanced Safety | Safe handling of hazardous reagents | Allows for the use of reactive intermediates in a controlled manner. |

| Scalability | From milligrams to kilograms | Facilitates production for industrial applications. |

| Automation | High-throughput synthesis and optimization | Efficient generation of pyridine libraries and optimization of reaction conditions. |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to align with these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Catalytic C-H activation and multicomponent reactions are excellent examples of atom-economical approaches to pyridine synthesis. researchgate.netacsgcipr.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions, is highly desirable. nih.govresearchgate.net Microwave-assisted synthesis can often be performed with reduced solvent volumes or in the absence of a solvent. researchgate.netacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. The development of highly active and selective catalysts, particularly those based on abundant and non-toxic metals like iron or copper, is a key area of green chemistry research. acsgcipr.org The use of magnetically recoverable catalysts further enhances the green credentials of a process by simplifying catalyst recycling. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can significantly lower energy usage by reducing reaction times from hours to minutes. nih.govresearchgate.net Flow chemistry also contributes to energy efficiency through better heat transfer.

By integrating these green chemistry principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of E 5 but 2 Enyl 2 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. The presence of the 2-methyl and 5-(E)-but-2-enyl substituents further modulates this reactivity, influencing the rate and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine nitrogen deactivates the ring towards electrophiles, making these reactions challenging. When they do occur, substitution is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In (E)-5-(but-2-enyl)-2-methylpyridine, the 2-methyl group is a weak activating group, while the 5-(E)-but-2-enyl group is also generally considered to be weakly activating. The directing effects of these substituents on the pyridine ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| 2-Methyl | 2 | Weakly Activating (Inductive) | Ortho, Para (directs to 3- and 6-) |

| 5-(E)-But-2-enyl | 5 | Weakly Activating | Ortho, Para (directs to 4- and 6-) |

| Pyridine Nitrogen | 1 | Deactivating (Inductive & Mesomeric) | Meta (directs to 3- and 5-) |

Considering these influences, electrophilic attack is most likely to occur at the C-3 or C-6 positions. The C-3 position is favored by the directing effect of the 2-methyl group and the inherent reactivity pattern of the pyridine ring. The C-6 position is influenced by both the 2-methyl and 5-butenyl groups. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2-, 4-, and 6-positions due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate. libretexts.org For this compound, the positions most susceptible to nucleophilic attack are C-4 and C-6. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. libretexts.orgnih.gov For this specific molecule, a nucleophilic substitution would require the presence of a suitable leaving group on the ring, which is not present in the parent structure. However, should a derivative with a leaving group at the C-4 or C-6 position be used, nucleophilic substitution would be a viable transformation pathway.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgresearchgate.netyoutube.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgresearchgate.netyoutube.com

In the case of substituted pyridines, the pyridine nitrogen itself can act as a directing group, although it is generally a weak one. The presence of other substituents can significantly influence the regioselectivity of the metalation. For this compound, the 2-methyl group does not typically function as a strong DMG. However, the pyridine nitrogen can direct lithiation to the C-2 and C-6 positions. Since the C-2 position is already substituted, deprotonation would be expected at the C-6 position.

Alternatively, the introduction of a potent DMG onto the molecule could provide more precise control over the site of metalation. For instance, conversion of the methyl group to a stronger DMG, such as a pivaloyloxymethyl group, or introduction of a DMG at another position on the ring would allow for highly regioselective lithiation and subsequent reaction with various electrophiles.

The general principle of DoM involves the following steps:

Coordination of an organolithium reagent (e.g., n-butyllithium) to the DMG.

Deprotonation of the ortho-proton, forming a lithiated intermediate.

Quenching of the lithiated species with an electrophile.

This strategy provides a versatile route to a wide range of substituted pyridines that might be difficult to access through classical electrophilic substitution reactions.

Reactions Involving the (E)-But-2-enyl Side Chain

The (E)-but-2-enyl side chain is a versatile functional group that can undergo a variety of chemical transformations, including reactions at the double bond and at the allylic positions.

The double bond of the butenyl side chain is susceptible to a range of stereospecific addition reactions. The stereochemistry of the starting (E)-alkene often dictates the stereochemistry of the product.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The reaction is stereospecific, meaning that the (E)-configuration of the alkene would result in a specific stereoisomer of the epoxide. youtube.commdpi.com

Dihydroxylation: Dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). libretexts.orgyoutube.com These reactions typically proceed via syn-addition, resulting in the formation of a vicinal diol with a specific relative stereochemistry. For example, reaction with OsO4 followed by a reductive workup would yield a syn-diol.

| Reaction | Reagent | Stereochemistry of Addition | Product |

| Epoxidation | m-CPBA | Syn | Epoxide |

| Dihydroxylation | 1. OsO4, 2. NaHSO3 | Syn | Vicinal Diol |

| Dihydroxylation | 1. RCO3H, 2. H3O+ | Anti | Vicinal Diol |

The butenyl side chain can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in other cycloaddition processes. The reactivity in these reactions is influenced by the electronic nature of the pyridine ring.

Diels-Alder Reaction: The alkenyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. libretexts.org The electron-withdrawing nature of the pyridine ring can enhance the dienophilic character of the butenyl side chain, particularly if the nitrogen is protonated or coordinated to a Lewis acid.

Intramolecular Cycloaddition: If the pyridine ring were to be further substituted with a diene moiety, an intramolecular Diels-Alder (IMDA) reaction could be envisioned. Such reactions are powerful tools for the construction of complex polycyclic systems.

Annulation Processes: Intramolecular annulation reactions involving the butenyl group could also be a pathway to fused ring systems. For instance, under acidic conditions, the double bond could potentially cyclize onto an activated position of the pyridine ring, although this would likely require specific substitution patterns to be favorable.

The allylic positions of the butenyl side chain (the carbon atoms adjacent to the double bond) are activated and can undergo a variety of functionalization and rearrangement reactions.

Allylic Functionalization: Reactions such as allylic halogenation with N-bromosuccinimide (NBS) or allylic oxidation with selenium dioxide (SeO2) can introduce functionality at the allylic position. These reactions often proceed through radical or pericyclic mechanisms.

Allylic Rearrangements: The butenyl group can undergo allylic rearrangements, where the double bond shifts its position. organic-chemistry.orgnih.gov These rearrangements can be catalyzed by acids or metals and often proceed through an allylic carbocation or a related intermediate. For instance, treatment with a strong acid could lead to a mixture of isomeric pyridines with the double bond in a different position within the side chain.

A notable rearrangement is the aza-Cope rearrangement , which is a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom. wikipedia.org In the context of this compound, if the pyridine nitrogen were to be quaternized with an appropriate allyl group, a subsequent aza-Cope rearrangement could be a viable pathway for skeletal reorganization. A related process involves the reaction of 2-alkylpyridines with Morita–Baylis–Hillman carbonates, which is proposed to proceed through a tandem SN2' nucleophilic substitution followed by an aza-Cope rearrangement. nih.gov

Reactivity of the 2-Methyl Group on the Pyridine Core

The presence of a methyl group at the C2-position of the pyridine ring in this compound, also known as 2-picoline, significantly influences its chemical behavior. This methyl group is the primary site for a variety of chemical reactions. wikipedia.orgchemicalbook.com

The methyl group of 2-methylpyridine (B31789) exhibits acidic properties due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. vaia.com This allows for the removal of a proton (deprotonation) by a strong base, leading to the formation of a carbanion. wikipedia.orgchemicalbook.comnumberanalytics.comlibretexts.org A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org

The stability and reactivity of this carbanion are influenced by several factors, including the inductive effect, hybridization of the charge-bearing atom, and the extent of conjugation. libretexts.org Strong bases like butyllithium (B86547) (BuLi) or phenyllithium (B1222949) (PhLi) are commonly used for the quantitative deprotonation of 2-picoline, as their pKa values are significantly higher than that of 2-picoline (pKa ~34). nih.gov The resulting lithiated species, (6-methyl-2-pyridyl)methyllithium, is a versatile nucleophile in organic synthesis. chemicalbook.comnih.gov

The formation of the carbanion can be represented by the following reaction: H₃CC₅H₄N + BuLi → LiH₂CC₅H₄N + BuH wikipedia.org

The generated carbanion is stabilized by resonance, where the negative charge can be delocalized onto the nitrogen atom of the pyridine ring. vaia.com This stabilization makes the methyl protons of 2-methylpyridine more acidic compared to those of 3-methylpyridine, where such delocalization is not possible. vaia.com

The nucleophilic carbanion generated from the deprotonation of the 2-methyl group can readily participate in condensation and alkylation reactions. wikipedia.orgchemicalbook.comnih.gov These reactions are fundamental for the synthesis of more complex molecules.

Condensation Reactions: The 2-picoline carbanion can react with aldehydes and ketones in condensation reactions. wikipedia.orgchemicalbook.comvaia.com A notable example is the condensation with formaldehyde (B43269) to produce 2-vinylpyridine, a precursor for copolymers used in tire cord adhesives. wikipedia.orgchemicalbook.com Another example is the reaction with benzaldehyde, where the initially formed adduct is stabilized by the elimination of water. vaia.com

| Reactant | Product | Application |

| Formaldehyde | 2-Vinylpyridine | Precursor for copolymers in tire cord adhesives. wikipedia.orgchemicalbook.com |

| Benzaldehyde | Adduct stabilized by water elimination | Synthesis of larger molecules. vaia.com |

Alkylation Reactions: The lithiated 2-picoline can be alkylated by reacting with various electrophiles, such as epoxides. nih.gov For instance, the reaction of (6-methyl-2-pyridyl)methyllithium with 1,2-epoxyoctane (B1223023) yields the corresponding alcohol adduct. nih.gov The choice of base and reaction conditions can influence the yield and selectivity of these reactions. For example, while both n-BuLi and lithium diisopropylamide (LDA) can be used for deprotonation, n-BuLi is often preferred for quantitative formation of the carbanion. nih.gov The reactivity of the carbanion can also be influenced by substituents on the pyridine ring. nih.gov

| Electrophile | Product |

| 1,2-Epoxyoctane | 2-((6-methylpyridin-2-yl)methyl)octan-2-ol |

| 2-Methyl-2,3-epoxynonane | 2-Methyl-3-((6-methylpyridin-2-yl)methyl)nonan-2-ol nih.gov |

Vapor-phase alkylation of 2-picoline with lower aliphatic aldehydes at high temperatures (400-550°C) over an alumina (B75360) catalyst is another method to introduce longer alkyl chains at the methyl group. google.com

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of pyridine derivatives like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org

Direct C-H activation is a highly efficient strategy for modifying the pyridine ring. acs.orgrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials.

Osmium complexes, such as OsH₆(PⁱPr₃)₂, have been shown to activate the C-H bond of 2-methylpyridine. acs.org Interestingly, the reaction with 2-methylpyridine leads to the activation of an aromatic C-H bond on the pyridine ring rather than a C-H bond of the methyl group. acs.org This results in the formation of an η²(C,N)-pyridyl derivative. acs.org

Palladium-catalyzed C-H activation is another widely used method. rsc.orgnih.gov For example, a palladium-catalyzed diarylation of pyridines can be achieved using a transient activator strategy, where an in-situ generated N-methylpyridinium salt is arylated at both the 2- and 6-positions. nih.gov Manganese complexes have also been employed for the C-H arylation and alkylation of 2-picolinamides, derivatives of 2-picoline. thieme-connect.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C and C-heteroatom bonds. wikipedia.org The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a versatile method for creating biaryl compounds and can be applied to pyridine derivatives. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo Suzuki cross-coupling with various arylboronic acids to produce a range of novel pyridine derivatives in good yields. mdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium catalyst reacts with an organic halide. wikipedia.org

Transmetalation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium catalyst. wikipedia.org

Reductive Elimination: The two organic fragments are coupled, and the palladium catalyst is regenerated. wikipedia.org

These reactions can tolerate a wide variety of functional groups, making them highly valuable for the synthesis of complex molecules. mdpi.com While specific examples for the direct cross-coupling of this compound are not detailed in the provided search results, the reactivity of similar 2-methylpyridine derivatives suggests that this compound would be a suitable substrate for such transformations, particularly if a halo-substituent is present on the pyridine ring. mdpi.com

| Cross-Coupling Reaction | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura | Palladium(0) complexes | Organohalide, Organoboron compound | Biaryl compounds mdpi.com |

| Stille | Palladium(0) complexes | Organohalide, Organotin compound | C-C coupled products libretexts.org |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide, Amine | Aryl amines libretexts.org |

Detailed Mechanistic Investigations of Novel Reactions of this compound

While specific mechanistic studies on novel reactions of this compound itself are not extensively covered in the provided search results, the general principles of reactivity for 2-methylpyridine derivatives offer insights into potential reaction pathways.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods like Density Functional Theory (DFT). mdpi.comcsic.es For example, DFT studies have been used to investigate the reaction pathways and electronic properties of pyridine derivatives synthesized via Suzuki cross-coupling. mdpi.com Such studies can help in understanding the reactive sites within a molecule through the analysis of frontier molecular orbitals and molecular electrostatic potential maps. mdpi.com

In the context of C-H activation, mechanistic investigations have revealed that the process can be thermodynamically controlled. csic.es For instance, with osmium polyhydride complexes, the kinetically favored C-H activation may occur at sterically less hindered positions, but the final isolated product is the result of thermodynamic control. csic.es

For radical-based cross-coupling reactions, mechanistic studies have indicated that processes may not always follow a classic Minisci-type pathway. nih.gov Instead, a radical-radical coupling between dearomatized intermediates can be the key C-C bond-forming step. nih.gov

Future mechanistic investigations on this compound could focus on the interplay between the reactivity of the 2-methyl group, the butenyl substituent, and the pyridine ring under various reaction conditions, potentially uncovering novel reaction pathways and synthetic applications.

Derivatization and Functionalization Strategies for E 5 but 2 Enyl 2 Methylpyridine

Synthesis of Advanced Pyridine (B92270) Derivatives via But-2-enyl Side Chain Modification

The but-2-enyl side chain of (E)-5-(but-2-enyl)-2-methylpyridine is a versatile handle for introducing structural diversity. Its reactivity allows for the incorporation of heteroatoms and the transformation into various saturated and aromatic analogues.

The double bond in the but-2-enyl group is amenable to a variety of addition reactions, providing a gateway for the introduction of heteroatoms such as oxygen, nitrogen, and halogens.

Epoxidation and Ring-Opening: The treatment of the alkenyl side chain with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding epoxide. This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce oxygen- and nitrogen-containing functional groups. For instance, reaction with water or alcohols would lead to diols and alkoxy alcohols, respectively, while reaction with amines would yield amino alcohols.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of dihaloalkanes. These dihalogenated derivatives can serve as precursors for further transformations, such as dehydrohalogenation to form alkynes or substitution reactions to introduce other functionalities.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of an alcohol at the less substituted carbon. This provides a regiochemical alternative to direct hydration methods.

A representative reaction scheme for the introduction of heteroatoms is shown below:

| Starting Material | Reagents | Product | Functional Group Introduced |

| This compound | 1. m-CPBA 2. H₃O⁺ | 5-(2,3-Dihydroxybutyl)-2-methylpyridine | Diol |

| This compound | Br₂ | 5-(2,3-Dibromobutyl)-2-methylpyridine | Vicinal Dibromide |

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 5-(3-Hydroxybutyl)-2-methylpyridine | Primary Alcohol |

The but-2-enyl side chain can also be transformed into saturated or aromatic structures, significantly altering the compound's steric and electronic properties.

Catalytic Hydrogenation: The double bond of the but-2-enyl group can be readily reduced to a single bond through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction yields 5-butyl-2-methylpyridine, a saturated analogue.

Oxidative Cleavage and Further Manipulation: Ozonolysis of the double bond, followed by an oxidative or reductive workup, can cleave the but-2-enyl chain, yielding an aldehyde or a carboxylic acid. These functional groups can then be used as handles for further synthetic elaborations, including the construction of new ring systems. For example, the resulting aldehyde could undergo a condensation reaction to form a new heterocyclic ring.

Aromatization: While direct aromatization of the but-2-enyl chain is not a straightforward process, it can be achieved through multi-step synthetic sequences. For instance, the side chain could be modified to a precursor suitable for a cyclization and subsequent dehydrogenation reaction to form an additional aromatic ring fused to the pyridine core or as a substituent.

| Starting Material | Reagents | Product | Moiety Transformation |

| This compound | H₂, Pd/C | 5-Butyl-2-methylpyridine | Saturation of Alkene |

| This compound | 1. O₃ 2. Zn/H₂O | 3-(2-Methylpyridin-5-yl)propanal | Oxidative Cleavage to Aldehyde |

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. wikipedia.org

The nitrogen atom of this compound can be readily alkylated using alkyl halides to form pyridinium (B92312) salts. This process, known as quaternization, introduces a positive charge on the pyridine ring, which can significantly alter its chemical reactivity and physical properties. wikipedia.org The resulting pyridinium salts can be isolated as stable crystalline solids. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.

| Starting Material | Alkylating Agent | Product |

| This compound | Methyl iodide (CH₃I) | 1-Methyl-5-((E)-but-2-enyl)-2-methylpyridinium iodide |

| This compound | Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-5-((E)-but-2-enyl)-2-methylpyridinium bromide |

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution.

A particularly interesting reaction of pyridine N-oxides with a 2-methyl group is the Boekelheide rearrangement. wikipedia.org Upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), the N-oxide undergoes a rearrangement to afford a 2-hydroxymethylpyridine derivative. wikipedia.orgchemtube3d.com This reaction proceeds through a uiowa.eduuiowa.edu-sigmatropic rearrangement. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | m-CPBA | This compound N-oxide | - |

| This compound N-oxide | Acetic anhydride (Ac₂O), heat | - | 2-Acetoxymethyl-5-((E)-but-2-enyl)pyridine |

Regioselective Derivatization at the Pyridine Core

While the side chain and nitrogen atom offer primary sites for functionalization, the pyridine ring itself can also be derivatized. The existing substituents on the ring, the methyl group at C2 and the but-2-enyl group at C5, direct the regioselectivity of further substitutions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the N-oxide derivative is more susceptible to electrophilic attack. For this compound N-oxide, electrophilic substitution would be expected to occur at the C4 or C6 positions.

Nucleophilic aromatic substitution is more feasible for pyridine derivatives, especially when a good leaving group is present. youtube.com The quaternized pyridinium salts are particularly activated towards nucleophilic attack. For the N-alkylated derivative of this compound, a strong nucleophile could potentially attack at the C2 or C6 positions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of substituted pyridines. In the case of this compound, the methyl group at the C2 position can direct lithiation to the C3 position. Subsequent reaction with an electrophile would introduce a substituent at this specific position.

| Strategy | Activating Group | Position of Functionalization | Example Electrophile/Nucleophile |

| Electrophilic Aromatic Substitution | N-oxide | C4 or C6 | Nitrating mixture (HNO₃/H₂SO₄) |

| Nucleophilic Aromatic Substitution | N-alkylation | C2 or C6 | Sodium methoxide (B1231860) (NaOCH₃) |

| Directed ortho-Metalation | 2-Methyl group | C3 | n-Butyllithium followed by an aldehyde |

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) offers an efficient approach to modify complex molecules like this compound at a late step in a synthetic sequence, enabling the rapid generation of analogues with diverse properties. ias.ac.inchemrxiv.org Key to LSF is the selective modification of C-H bonds or other existing functional groups. For this compound, potential LSF strategies can target the pyridine ring, the methyl group, or the butenyl side chain.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation. ias.ac.in Conversely, direct electrophilic substitution is challenging. Methodologies for the C-H functionalization of pyridines often rely on transition-metal catalysis or radical-based approaches to achieve regioselectivity. nih.govnih.govrsc.org

Table 1: Potential Late-Stage Functionalization Reactions for this compound

| Target Site | Reaction Type | Reagents and Conditions (Exemplary) | Potential Product |

| Pyridine Ring (C4/C6) | Minisci-type Reaction | Alkyl radicals (from carboxylic acids, etc.), AgNO₃, (NH₄)₂S₂O₈ | 4-Alkyl-(E)-5-(but-2-enyl)-2-methylpyridine |

| Pyridine Ring (C3) | Directed C-H Borylation | Ir-based catalyst, bis(pinacolato)diboron | (E)-5-(But-2-enyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Methyl Group (C2) | Deprotonation-Alkylation | n-Butyllithium, then an electrophile (e.g., alkyl halide) | (E)-5-(But-2-enyl)-2-(substituted-methyl)pyridine |

| Butenyl Side Chain | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | (E)-2-Methyl-5-(oxiran-2-ylmethyl)pyridine derivative |

| Butenyl Side Chain | Dihydroxylation | Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) | 5-(2,3-Dihydroxybutyl)-2-methylpyridine |

Note: The reactions and products listed are hypothetical and based on general reactivity patterns of similar compounds. Specific experimental validation for this compound is required.

The butenyl side chain offers additional avenues for functionalization. The double bond can undergo a variety of classic transformations, including epoxidation, dihydroxylation, and cleavage reactions. Furthermore, metathesis reactions could potentially be employed to extend or modify the side chain, leading to a wider range of derivatives.

Synthesis of Polycyclic Pyridine Systems Incorporating the Compound's Structure

The structure of this compound contains both a pyridine ring and a reactive alkenyl chain, making it a potential precursor for the synthesis of fused polycyclic systems through intramolecular cyclization reactions. beilstein-journals.orgencyclopedia.pub Such transformations are valuable for creating rigid, three-dimensional scaffolds of interest in medicinal chemistry and materials science.

The specific nature of the cyclization would depend on the reaction conditions and any pre-functionalization of the starting material. For instance, an intramolecular Heck reaction could be envisioned if a suitable halide were introduced onto the pyridine ring. Alternatively, acid-catalyzed cyclization could lead to the formation of new carbocycles fused to the pyridine core.

Table 2: Hypothetical Intramolecular Cyclization Strategies for this compound Derivatives

| Cyclization Strategy | Required Pre-functionalization | Catalyst/Reagent (Exemplary) | Potential Polycyclic System |

| Intramolecular Heck Reaction | Halogenation of the pyridine ring (e.g., at C4 or C6) | Pd(OAc)₂, PPh₃, base | Dihydronaphthyridine derivative |

| Friedel-Crafts-type Cyclization | Activation of the butenyl chain (e.g., via protonation) | Strong acid (e.g., polyphosphoric acid) | Tetrahydroquinoline derivative |

| Radical Cyclization | Generation of a radical on the pyridine or butenyl chain | Radical initiator (e.g., AIBN), tin hydride | Fused piperidine (B6355638) derivative |

| Metathesis Cyclization | Introduction of a second double bond | Grubbs' catalyst | Macrocyclic pyridine derivative |

Note: These proposed cyclization pathways are illustrative and would require experimental investigation to determine their feasibility and outcomes for this specific substrate.

The synthesis of fused heterocyclic polymers containing naphthoquinone structures has also been explored, highlighting the potential for creating complex macromolecular architectures from functionalized heterocyclic monomers. rsc.org While not directly demonstrated with this compound, this research suggests that appropriate derivatization could enable its incorporation into novel polymeric materials.

No Theoretical and Computational Chemistry Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties of This compound were found. The requested in-depth analysis, which was to be structured around its electronic structure, molecular orbital analysis, conformational analysis, stereochemical influences, and reaction mechanism predictions, cannot be provided at this time due to the absence of published research on this particular compound.

The search for data included queries for Density Functional Theory (DFT) calculations, ab initio studies, and analyses of rotational barriers and intermolecular interactions specifically for this compound. However, the scientific literature does not appear to contain specific research articles or datasets that would allow for a detailed discussion of its ground state properties, reactivity predictions, or the energy profiles of its conformers.

While general computational methodologies exist for such analyses and have been applied to related pyridine derivatives, the direct application and reporting of these methods for this compound have not been documented in accessible scholarly sources. Research in computational chemistry is vast, but it is often focused on molecules with specific known applications or fundamental theoretical interest, and it appears this particular compound has not yet been a subject of such detailed investigation.

Therefore, the sections and subsections outlined in the request, including electronic structure analysis, conformational studies, and reaction mechanism predictions, remain unaddressed in the current body of scientific knowledge.

Theoretical and Computational Chemistry Studies of E 5 but 2 Enyl 2 Methylpyridine

Reaction Mechanism Predictions and Transition State Elucidation

Computational Modeling of Key Reaction Steps and Intermediates

While specific computational studies on the reaction mechanisms of (E)-5-(But-2-enyl)-2-methylpyridine are not extensively documented in the literature, the principles of computational organic chemistry allow for the modeling of its key reaction steps and intermediates. Density Functional Theory (DFT) is a prominent method for such investigations, providing a balance between accuracy and computational cost. researchgate.netpitt.edu

The reactivity of the pyridine (B92270) ring and the butenyl side chain can be computationally explored. For instance, electrophilic aromatic substitution on the pyridine ring is a common reaction. Computational modeling can elucidate the preferred sites of substitution by calculating the energies of the sigma-complex intermediates. The presence of the methyl and butenyl groups influences the electron density of the ring, and DFT calculations can quantify this effect, predicting the most likely positions for electrophilic attack.

Furthermore, reactions involving the butenyl side chain, such as addition or oxidation reactions, can be modeled. The transition states of these reactions can be located, and their energies calculated to determine the activation barriers. This information is crucial for understanding the kinetics and feasibility of different reaction pathways. For example, the reaction of this compound with an electrophile like a halogen would involve the formation of a halonium ion intermediate, the structure and stability of which can be precisely calculated.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. The inherent electronic properties of the pyridine ring, with the nitrogen atom being more electronegative than the carbon atoms, lead to a non-uniform electron distribution, which can be further modulated by substituents.

Regioselectivity: The regioselectivity of reactions such as electrophilic substitution or lithiation can be predicted by analyzing the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound. For instance, in electrophilic reactions, the positions with the highest electron density are generally favored. DFT calculations can generate maps of electron density and predict the most nucleophilic sites on the pyridine ring. Conversely, for nucleophilic attack, the most electrophilic sites can be identified. Studies on other substituted pyridines have demonstrated the utility of DFT in predicting regioselective functionalization. researchgate.netnih.govnih.gov

Stereoselectivity: The "E" configuration of the butenyl side chain is a key stereochemical feature. Computational modeling can be employed to study reactions where this stereocenter might influence the formation of new stereocenters. For example, in a diastereoselective reaction involving the butenyl double bond, the energies of the different diastereomeric transition states can be calculated. The transition state with the lower energy will correspond to the major product, thus predicting the stereochemical outcome of the reaction. While specific studies on this molecule are lacking, the principles have been successfully applied to a wide range of organic reactions. researchgate.net

Spectroscopic Property Simulations and Validation Studies

Computational methods are instrumental in the prediction and interpretation of spectroscopic data. These simulations not only help in the characterization of this compound but also serve to validate the accuracy of the computational models used.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Below is a table of predicted ¹H NMR chemical shifts for this compound, based on typical values for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) |

| Methyl (on pyridine) | 2.4 - 2.6 |

| Methylene (B1212753) (allylic) | 3.3 - 3.5 |

| Olefinic (CH=CH) | 5.4 - 5.8 |

| Methyl (on butenyl) | 1.6 - 1.8 |

| Pyridine H3 | 7.0 - 7.2 |

| Pyridine H4 | 7.4 - 7.6 |

| Pyridine H6 | 8.2 - 8.4 |

These are estimated values and would require specific DFT calculations for higher accuracy.

Similarly, predicted ¹³C NMR chemical shifts can be calculated to aid in the structural assignment.

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl (on pyridine) | 22 - 25 |

| Methylene (allylic) | 35 - 38 |

| Olefinic (CH=CH) | 125 - 135 |

| Methyl (on butenyl) | 17 - 19 |

| Pyridine C2 | 155 - 158 |

| Pyridine C3 | 135 - 138 |

| Pyridine C4 | 130 - 133 |

| Pyridine C5 | 138 - 141 |

| Pyridine C6 | 148 - 151 |

These are estimated values and would require specific DFT calculations for higher accuracy.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis using methods like DFT can predict the vibrational spectrum of this compound. These calculations provide the frequencies and intensities of the vibrational modes, which can be directly compared with experimental spectra.

The predicted IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, the C=C and C=N stretching of the pyridine ring, and the C=C stretching of the butenyl side chain. The out-of-plane bending modes in the low-frequency region are also characteristic.

A table of key predicted vibrational frequencies is presented below:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Pyridine) | 1580 - 1620 |

| C=C Stretch (Pyridine) | 1450 - 1600 |

| C=C Stretch (Butenyl) | 1650 - 1680 |

| C-H Bend (Aliphatic) | 1370 - 1470 |

| C-H Out-of-Plane Bend (Aromatic) | 700 - 900 |

These are general ranges and specific frequencies would be obtained from DFT calculations.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from computational calculations provide a quantitative measure of the reactivity and potential interactions of this compound. These descriptors are crucial for understanding its chemical behavior and for designing new molecules with desired properties.

Several key descriptors can be calculated using DFT:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the pyridine ring and the butenyl side chain, making these the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring would be a region of significant negative potential.

A table of computed properties for this compound from the PubChem database is provided below, which includes some of these descriptors. nih.gov

| Property | Value |

| Molecular Weight | 147.22 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 147.104800 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

These descriptors, in conjunction with detailed computational modeling, provide a comprehensive theoretical framework for understanding the chemical properties and reactivity of this compound. This knowledge is essential for its potential applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Methodologies in the Research of E 5 but 2 Enyl 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For (E)-5-(But-2-enyl)-2-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidationgla.ac.uknih.gov

Two-dimensional NMR techniques are critical for establishing the bonding framework of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the protons of the butenyl side chain, specifically between the methyl protons (H-1') and the adjacent olefinic proton (H-2'), and between the other olefinic proton (H-3') and the methylene (B1212753) protons (H-4'). It would also show correlations between the protons on the pyridine (B92270) ring that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a carbon atom and the proton(s) attached to it. This allows for the direct assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between proton and carbon atoms, typically over two or three bonds. This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons on the pyridine ring (at C-2) to the C-2 and C-3 carbons of the ring. Similarly, correlations from the methylene protons of the butenyl chain (H-4') to carbons C-4, C-5, and C-6 of the pyridine ring would definitively establish the attachment point of the side chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below, based on typical values for similar pyridine derivatives.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| 2 | 157.0 | - | to C-3, C-6, 2-CH₃ |

| 3 | 136.5 | 7.4 (dd) | to C-2, C-4, C-5 |

| 4 | 123.0 | 7.0 (d) | to C-2, C-5, C-6 |

| 5 | 132.5 | - | to C-3, C-4, C-6, C-4' |

| 6 | 149.0 | 8.3 (d) | to C-2, C-4, C-5 |

| 2-CH₃ | 24.0 | 2.5 (s) | to C-2, C-3 |

| 1' | 17.9 | 1.7 (d) | to C-2', C-3' |

| 2' | 125.0 | 5.5 (dq) | to C-1', C-3', C-4' |

| 3' | 130.0 | 5.6 (dq) | to C-1', C-2', C-4' |

| 4' | 34.0 | 3.3 (d) | to C-5, C-2', C-3' |

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. For this compound, the primary focus of a DNMR study would be the rotational barrier around the C5-C4' bond connecting the pyridine ring and the butenyl side chain.

By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the proton and carbon signals. At low temperatures, rotation around the C5-C4' bond might be slow enough to result in distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes would allow for the calculation of the activation energy (ΔG‡) for this rotational process, providing valuable insight into the molecule's conformational flexibility. However, no specific experimental data on such studies for this compound are currently available.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)researchgate.net

For a compound like this compound, both HRMS and MS/MS would yield crucial information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound with the molecular formula C₁₀H₁₃N, the calculated exact mass is 147.1048 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity and stability of different parts of the molecule.

Investigation of Ionization Mechanisms and Fragmentation Patterns

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow predictable pathways based on the stability of the resulting cations and neutral losses.

Upon ionization, the molecular ion [C₁₀H₁₃N]⁺˙ (m/z 147) would be formed. Key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the bond between C4' and the butenyl chain is highly probable due to the formation of a stable tropylium-like ion or a resonance-stabilized pyridinylmethyl cation. This would result in a major fragment ion.

Loss of a methyl radical: Loss of a methyl group from the butenyl chain or the pyridine ring could occur.

Rearrangements: McLafferty-type rearrangements could be possible if the geometry allows for the transfer of a hydrogen atom to the pyridine nitrogen or another suitable acceptor site.

A hypothetical fragmentation pattern is outlined in the table below, based on common fragmentation mechanisms for similar structures.

| m/z | Proposed Fragment | Plausible Origin |

| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion |

| 132 | [C₉H₁₀N]⁺ | Loss of CH₃ |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, loss of C₃H₅ |

| 91 | [C₆H₅N]⁺˙ | Cleavage of the butenyl chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyridine ring and the butenyl side chain.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes would be observed at lower frequencies.

Butenyl Side Chain Vibrations: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region. The C=C stretching vibration of the trans-disubstituted double bond would be expected around 1670 cm⁻¹, and the out-of-plane C-H bending vibration for the trans-alkene would appear as a strong band near 965 cm⁻¹.

A table of expected characteristic vibrational frequencies is provided below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2960 | Asymmetric CH₃ stretch |

| ~2925 | Asymmetric CH₂ stretch |

| ~2870 | Symmetric CH₃ stretch |

| ~2850 | Symmetric CH₂ stretch |

| ~1670 | C=C stretch (trans-alkene) |

| ~1600, 1570, 1470, 1430 | Pyridine ring C=C and C=N stretching |

| ~965 | trans-alkene C-H out-of-plane bend |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives provides invaluable structural information. For instance, the crystallographic analysis of 5-amino-2-methylpyridinium hydrogen fumarate, a related 2,5-disubstituted pyridine, reveals precise details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

In such a study, the data obtained would include the exact geometry of the pyridine ring, which can deviate slightly from perfect planarity due to substituent effects. It also elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-π stacking that govern the solid-state structure. nih.gov This information is crucial for understanding the physical properties of the material and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a 2,5-Disubstituted Pyridine Derivative (5-amino-2-methylpyridinium hydrogen fumarate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.54 |

| b (Å) | 5.82 |

| c (Å) | 14.61 |

| β (°) | 114.2 |

| Volume (ų) | 1049 |

| Z (molecules/unit cell) | 4 |

Source: Adapted from data on 5-amino-2-methylpyridinium hydrogen fumarate. nih.gov This data is for a derivative and serves as an example of the information obtained from X-ray crystallography.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Configuration of Enantiopure Analogues

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules. saschirality.org this compound is achiral. However, if a chiral center were introduced into its structure, for example, by substitution on the butenyl chain to create an analogue like (E)-5-(1-methylbut-2-enyl)-2-methylpyridine, chiroptical techniques would be indispensable.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. saschirality.org This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD spectrum of a chiral analogue to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can be unambiguously determined. rsc.org Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing the stereochemical purity of enantiopure samples. Theoretical studies on other chiral pyridine derivatives have shown that the position of substituents on the pyridine ring significantly influences the resulting CD spectra, providing a basis for structure-spectra correlations. rsc.org

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic methods are central to the analysis and purification of this compound in a research setting.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. In GC, the compound is vaporized and separated from other components of a mixture as it passes through a capillary column. The retention time is a characteristic property used for identification.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (molecular weight 147.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 147. A prominent fragment would likely arise from benzylic-type cleavage of the C-C bond between the pyridine ring and the butenyl side chain, yielding a fragment at m/z 92. Analysis of related pyridine alkaloids by GC-MS supports such fragmentation patterns. manupatra.inijpsr.info This technique is highly sensitive and selective, making it excellent for confirming the identity and assessing the purity of the compound in complex mixtures. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 400 amu |

Note: These are general parameters and would be optimized for the specific analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of less volatile or thermally unstable compounds. For a polar compound like this compound, reversed-phase HPLC would be a primary method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). helixchrom.com The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and resolution for basic compounds like pyridines. helixchrom.com

HPLC is invaluable for monitoring the progress of a synthesis by separating the product from starting materials and byproducts. By injecting aliquots of the reaction mixture at different times, the consumption of reactants and the formation of the product can be quantified. For purification, preparative HPLC can be employed to isolate the compound of interest in high purity. The purity of the collected fractions can then be assessed by analytical HPLC, where a sharp, symmetrical peak at a single retention time indicates a pure sample. Different column chemistries, such as those designed for separating isomers, can also be employed to resolve this compound from its Z-isomer. nacalai.com

Table 4: Common HPLC Conditions for the Separation of Pyridine Derivatives

| Parameter | Condition |

| Mode | Reversed-Phase or Mixed-Mode Cation-Exchange helixchrom.com |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or specialized columns for isomers (e.g., PYE) nacalai.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid helixchrom.com |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis at ~260-275 nm |

Advanced Applications and Role in Materials Science and Catalysis Research

(E)-5-(But-2-enyl)-2-methylpyridine as a Ligand in Transition Metal Catalysis

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers. This property is fundamental to its role as a ligand in homogeneous catalysis, where it can be used to modulate the electronic and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.

Design and Synthesis of Metal Complexes with Pyridine-Based Ligands

The synthesis of transition metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. chemrxiv.org A common and straightforward method involves the direct reaction of a metal salt with the pyridine ligand in a suitable solvent. chemrxiv.orgacs.org For instance, complexes of nickel(II), copper(I), and silver(I) have been synthesized by refluxing the corresponding metal halide or nitrate (B79036) salts with pyridine in ethanol. acs.org Similarly, palladium(II) complexes, which are of significant interest in catalysis, can be prepared from palladium(II) salts. acs.org

The design of these complexes can be highly modular. By varying the substituents on the pyridine ring, such as the butenyl and methyl groups in this compound, it is possible to fine-tune the properties of the resulting metal complex. fu-berlin.de These substituents can influence the ligand's basicity and steric bulk, which in turn affects the geometry and electronic properties of the metal center. fu-berlin.de For example, a range of di- and tetrasubstituted palladium(II) complexes with square-planar geometry have been synthesized using various functionalized pyridine ligands. fu-berlin.de The resulting complexes can be neutral or ionic, depending on the starting materials and reaction conditions. For example, cobalt(II) complexes with a pyridine-based macrocyclic ligand have been prepared and characterized, demonstrating the versatility of pyridine derivatives in forming structurally diverse coordination compounds. rsc.org

Table 1: Examples of Synthesis Methods for Transition Metal Complexes with Pyridine-Based Ligands

| Metal Ion | Ligand Type | Synthesis Method | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Ni(II), Cu(I), Ag(I) | Pyridine | Direct reaction with metal salts in ethanol | [MLx]n+ | acs.org |

| Pd(II) | Functionalized Pyridines | Reaction with Pd(II) salts | [PdL2Y2], PdL42 | fu-berlin.de |

| Co(II) | Pyridine-based macrocycle | Reaction with Co(II) salts | [Co(L)X]+ | rsc.org |

| Cu(II), Pt(II), Pd(II) | Pyridine-containing oxazolidinone | Reaction with metal salts | [Cu(L)2(ClO4)2], trans-[Pt(L)(DMSO)Cl2], trans-[Pd(L)2Cl2] | acs.org |

Catalytic Activity in Diverse Organic Transformations (e.g., Cross-Couplings, Hydrogenations)